Product packaging for beta-Glucanase(Cat. No.:CAS No. 9074-98-0)

beta-Glucanase

Cat. No.: B13393623
CAS No.: 9074-98-0
M. Wt: 15574.685 g/mol
InChI Key: XVHVKHSSRLTQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxaloacetate decarboxylase (EC 4.1.1.3) is a carboxy-lyase that catalyzes the irreversible decarboxylation of oxaloacetate to pyruvate and CO2 . This enzyme is a crucial component at the phosphoenolpyruvate-pyruvate-oxaloacetate metabolic node, making it a significant target for metabolic engineering and biochemical research . Researchers utilize Oxaloacetate decarboxylase to study and manipulate carbon flux distribution in bacteria, which is particularly valuable in optimizing the production of metabolites like amino acids . The enzyme is also instrumental in investigating bacterial metabolism and energy generation, as its activity can be linked to the generation of a proton motive force . This enzyme exists in distinct classes. Our product is a soluble, cytoplasmic enzyme that is absolutely dependent on divalent cations such as Mn²⁺, Co²⁺, or Mg²⁺ for activity . It is typically characterized as a homodimer with a native molecular mass of approximately 62-118 kDa . Key kinetic parameters include a Km for oxaloacetate in the range of 1.4-2.1 mM and a specific activity of over 2300 U/mg solid, ensuring high performance in research applications . In contrast, membrane-bound, sodium-translocating oxaloacetate decarboxylases consist of alpha, beta, and gamma subunits and contain biotin as a prosthetic group . This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Tb98 B13393623 beta-Glucanase CAS No. 9074-98-0

Properties

CAS No.

9074-98-0

Molecular Formula

Tb98

Molecular Weight

15574.685 g/mol

IUPAC Name

terbium

InChI

InChI=1S/98Tb

InChI Key

XVHVKHSSRLTQHH-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

Origin of Product

United States

Classification and Isoforms of Oxaloacetate Decarboxylases

Membrane-Bound Sodium-Dependent Oxaloacetate Decarboxylases

These enzymes are complex, multi-subunit proteins found exclusively in anaerobic bacteria. wikipedia.orgplos.org They are integral to the cell membrane and function as primary ion pumps. wikipedia.org

Membrane-bound oxaloacetate decarboxylases are typically trimers composed of alpha (α), beta (β), and gamma (γ) subunits. wikipedia.orgcreative-enzymes.com The α-subunit is a peripheral membrane protein located on the cytosolic side and contains the carboxyltransferase domain. wikipedia.orgplos.org The β and γ subunits are integral membrane proteins. wikipedia.orgcreative-enzymes.com The β-subunit, a hydrophobic protein, is responsible for coupling the decarboxylation to sodium translocation, while the γ-subunit helps to stabilize the complex. wikipedia.orgelifesciences.orgresearchgate.net

These enzymes are found in a variety of anaerobic bacteria, playing a critical role in their energy metabolism. plos.org Notable examples of bacteria possessing this enzyme include:

Vibrio cholerae plos.org

Klebsiella pneumoniae (formerly Klebsiella aerogenes) elifesciences.orgresearchgate.net

Salmonella typhimurium elifesciences.orgnih.gov

Legionella pneumophila elifesciences.orgnih.gov

Soluble Divalent Cation-Dependent Oxaloacetate Decarboxylases

In contrast to their membrane-bound counterparts, these enzymes are found in the cytoplasm and are not involved in ion transport. nih.govcreative-enzymes.com Their activity is strictly dependent on the presence of divalent cations. nih.gov

Soluble oxaloacetate decarboxylases are typically homodimeric or homotetrameric proteins. nih.gov For instance, the enzyme isolated from Corynebacterium glutamicum has been characterized as both a homotetramer of ~118 kDa with subunits of 31.7 kDa, and as a homodimer of ~62 kDa with subunits of ~29 kDa. nih.govnih.gov These enzymes are distributed across various microorganisms, including:

Corynebacterium glutamicum wikipedia.orgnih.gov

Pseudomonas species wikipedia.orgnih.gov

Acetobacter species wikipedia.orgnih.gov

Azotobacter vinelandii nih.gov

Veillonella parvula nih.gov

The catalytic activity of soluble oxaloacetate decarboxylases is absolutely dependent on the presence of specific divalent cations. nih.gov Manganese (Mn2+) is often the most effective cation for full activity. nih.gov However, other divalent cations can also substitute for Mn2+, though they may result in lower enzyme activity. nih.gov These cations include:

Manganese (Mn2+)

Cobalt (Co2+)

Magnesium (Mg2+)

Nickel (Ni2+)

Calcium (Ca2+)

The enzyme from C. glutamicum, for example, requires Mn2+ for maximal activity but can also function with Mg2+, Co2+, Ni2+, and Ca2+. nih.gov

Enzymes Exhibiting Oxaloacetate Decarboxylase Side-Activity

In some organisms, the decarboxylation of oxaloacetate is not carried out by a dedicated oxaloacetate decarboxylase but is a side-activity of other enzymes. wikipedia.org This "cryptic" activity can be significant in certain metabolic contexts. nih.gov Enzymes known to exhibit this promiscuous activity include:

Pyruvate (B1213749) kinase: This enzyme primarily catalyzes the final step of glycolysis, but it has been reported to also catalyze the decarboxylation of oxaloacetate. wikipedia.orgnih.gov

Malic enzyme: Certain malic enzymes, which typically decarboxylate malate (B86768), have also been shown to have oxaloacetate decarboxylase activity. wikipedia.orgnih.gov

Malic Enzymes (e.g., NADP-Malic Enzyme, NAD-Malic Enzyme)

Malic enzymes, systematically named (S)-malate:NADP+ oxidoreductase (oxaloacetate-decarboxylating), catalyze the oxidative decarboxylation of L-malate to pyruvate and CO2, with the concomitant reduction of a nicotinamide (B372718) cofactor. ebi.ac.ukwikipedia.org The reaction mechanism proceeds in two main steps: the dehydrogenation of malate to form an intermediate oxaloacetate, followed by its decarboxylation to pyruvate. ebi.ac.uk This inherent ability to decarboxylate oxaloacetate is a defining feature of this enzyme class.

These enzymes are found in most living organisms, from bacteria to humans, and exist in different isoforms characterized by their cofactor preference (NADP+ or NAD+) and subcellular localization (cytosolic or mitochondrial). ebi.ac.uk In C4 and CAM plants, NADP-malic enzyme is one of the three primary decarboxylating enzymes used to concentrate CO2 for fixation by RuBisCO. wikipedia.org

Research on the malic enzyme from the thermoacidophilic archaebacterium Sulfolobus solfataricus has shown that it catalyzes the metal-dependent decarboxylation of oxaloacetate at a rate comparable to its primary activity of L-malate decarboxylation. nih.gov

Enzyme Systematic Name Cofactor Typical Location Primary Function
NADP-Malic Enzyme(S)-malate:NADP+ oxidoreductase (oxaloacetate-decarboxylating)NADP+Cytosol, Mitochondria, Chloroplasts (plants)Oxidative decarboxylation of malate to pyruvate
NAD-Malic Enzyme(S)-malate:NAD+ oxidoreductase (oxaloacetate-decarboxylating)NAD+MitochondriaOxidative decarboxylation of malate to pyruvate

Pyruvate Kinases

Pyruvate kinase (PK) is a key glycolytic enzyme that catalyzes the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, producing pyruvate and ATP. wikipedia.org Extensive research has revealed that pyruvate kinases also possess an intrinsic and conserved oxaloacetate decarboxylase activity. nih.govportlandpress.com This side-activity is not a result of a separate enzyme but is a genuine catalytic function of pyruvate kinase itself. nih.gov

Studies have demonstrated that the kinase and decarboxylase activities share the same, or at least overlapping, active sites. portlandpress.comnih.gov This is supported by findings that substrates and inhibitors of one activity competitively inhibit the other. For instance, PEP competitively inhibits the decarboxylase activity, and oxaloacetate competitively inhibits the kinase activity. portlandpress.com The decarboxylation of oxaloacetate by pyruvate kinase is facilitated by a divalent metal ion, typically Mg2+, which is also a requirement for its primary kinase function. portlandpress.com The turnover rate for oxaloacetate decarboxylation is relatively low compared to the primary kinase reaction. portlandpress.com

Enzyme Primary Reaction Secondary Reaction Key Features of OAD Activity
Pyruvate Kinase (PK)Phosphoenolpyruvate + ADP → Pyruvate + ATPOxaloacetate → Pyruvate + CO2Intrinsic and conserved activity; Shares active site with kinase function; Requires divalent metal ions (e.g., Mg2+). portlandpress.comnih.gov

Phosphoenolpyruvate Carboxykinases

Phosphoenolpyruvate carboxykinase (PEPCK) is a crucial enzyme in gluconeogenesis, catalyzing the reversible decarboxylation of oxaloacetate to phosphoenolpyruvate (PEP). ebi.ac.ukebi.ac.uk This reaction is the first committed step in the synthesis of glucose from non-carbohydrate precursors. ebi.ac.ukwikipedia.org The enzyme utilizes either GTP or ATP as the phosphate donor, leading to the classification of two distinct subfamilies which, despite having little sequence similarity, retain conserved active site residues. ebi.ac.uk

The reaction requires two divalent cations, typically magnesium (Mg2+) and manganese (Mn2+), for activity. ebi.ac.uk The mechanism involves the decarboxylation of oxaloacetate to form an enol-intermediate, which then attacks the terminal phosphate of the nucleotide triphosphate to generate PEP. ebi.ac.uk In plants, PEPCK is one of the key enzymes in C4 and CAM photosynthesis, where it decarboxylates oxaloacetate in bundle sheath cells to release CO2 for the Calvin cycle. wikipedia.orgnih.gov Certain mutations in PEPCK can significantly increase its oxaloacetate decarboxylase activity relative to its carboxykinase function. nih.gov

Enzyme Isoform EC Number Nucleotide Specificity Primary Metabolic Pathway Reaction
PEPCK (GTP-dependent)4.1.1.32GTP/GDPGluconeogenesisOxaloacetate + GTP ⇌ Phosphoenolpyruvate + GDP + CO2 ebi.ac.ukwikipedia.org
PEPCK (ATP-dependent)4.1.1.49ATP/ADPGluconeogenesis, C4/CAM PhotosynthesisOxaloacetate + ATP ⇌ Phosphoenolpyruvate + ADP + CO2 ebi.ac.uk

Malate Dehydrogenases

Malate dehydrogenase (MDH) is a central enzyme in the citric acid cycle that catalyzes the reversible oxidation of L-malate to oxaloacetate, using NAD+ as a cofactor. nih.gov It is important to distinguish the primary function of MDH from the activity of malic enzymes. While the systematic name for malic enzyme is malate dehydrogenase (oxaloacetate-decarboxylating), indicating its multi-step reaction that includes decarboxylation, MDH itself does not directly catalyze the decarboxylation of oxaloacetate. ebi.ac.uken-academic.com The role of MDH is the interconversion of malate and oxaloacetate. nih.gov The term "oxaloacetate decarboxylase activity" in the context of malate dehydrogenase generally refers to the subsequent action of other enzymes, like malic enzyme or PEPCK, on the oxaloacetate produced by MDH. wikipedia.orgresearchgate.net

Pyruvate Carboxylases

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate. wikipedia.org This reaction is essential for replenishing citric acid cycle intermediates and providing substrate for gluconeogenesis. wikipedia.orgyoutube.com

While its primary physiological function is carboxylation, research has shown that pyruvate carboxylase can also catalyze the reverse reaction—the decarboxylation of oxaloacetate. nih.gov This decarboxylase activity is typically very slow but can be stimulated significantly. For example, in the absence of ADP and inorganic phosphate (Pi), the presence of oxamate, an analogue of pyruvate, can stimulate the oxaloacetate decarboxylase activity of chicken liver pyruvate carboxylase by up to 400-fold. nih.gov The enzyme also exhibits oxamate-independent oxaloacetate decarboxylating activities, one of which is dependent on the enzyme's biotin (B1667282) cofactor and another which is not. nih.gov

Enzyme Primary Reaction Conditions for Decarboxylase Activity Key Features of OAD Activity
Pyruvate Carboxylase (PC)Pyruvate + HCO3- + ATP → Oxaloacetate + ADP + PiAbsence of ADP and Pi; Presence of pyruvate analogues (e.g., oxamate). nih.govSignificantly lower than carboxylation activity under physiological conditions; Can be biotin-dependent or independent. nih.gov

Enzymatic Mechanisms and Catalysis

General Decarboxylation Mechanism of Oxaloacetate

The fundamental reaction catalyzed by oxaloacetate decarboxylase is the irreversible decarboxylation of a β-keto acid, oxaloacetate, to produce pyruvate (B1213749) and carbon dioxide. wikipedia.org

Oxaloacetate → Pyruvate + CO₂

In many organisms, this reaction is a key metabolic step. For instance, in Lactococcus lactis, following the conversion of citrate (B86180) to acetate (B1210297) and oxaloacetate, the latter is decarboxylated to pyruvate. nih.gov In Acetobacter xylinum, cell extracts catalyze the decarboxylation of oxaloacetate to pyruvate and CO₂, a reaction that requires the presence of divalent metal ions like Mn²⁺ or Mg²⁺. nih.gov Some oxaloacetate decarboxylases, such as one isolated from Corynebacterium glutamicum, are dependent on divalent cations for their activity. This particular enzyme showed a Kₘ of 2.1 mM for oxaloacetate and a Vₘₐₓ of 158 µmol/min/mg. wikipedia.org In contrast, an enzyme found in rat liver mitochondria and cytoplasm is not activated by divalent cations. wikipedia.org

Mechanism of Membrane-Bound Sodium-Dependent Oxaloacetate Decarboxylase

This enzyme complex is typically a trimer composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). wikipedia.orgnih.gov

SubunitMolecular Weight (approx.)LocationPrimary Function
Alpha (α) ~65 kDaPeripheral membrane protein (cytosolic side)Catalyzes the carboxyltransfer from oxaloacetate to the biotin (B1667282) prosthetic group. wikipedia.orgnih.govnih.gov
Beta (β) ~45 kDaIntegral membrane protein (9 transmembrane segments)Couples the decarboxylation of carboxybiotin to the translocation of Na⁺ ions from the cytoplasm to the periplasm. wikipedia.orgnih.gov
Gamma (γ) ~9 kDaIntegral membrane protein (single N-terminal helix)Stabilizes the entire enzyme complex and anchors the α and β subunits. wikipedia.orgnih.gov

The catalytic cycle begins on the cytosolic side of the membrane, where the α-subunit binds the substrate, oxaloacetate. creative-enzymes.com This initiates a two-step process involving a biotin prosthetic group and the carboxyltransferase domain.

Biotin-dependent enzymes catalyze reactions through two half-reactions occurring at physically separate active sites. nih.gov In oxaloacetate decarboxylase, biotin is covalently attached as a prosthetic group to the biotin carboxyl carrier protein (BCCP) domain located at the C-terminus of the α-subunit. nih.govmarquette.eduelifesciences.org This biotinylated domain acts as a mobile carrier for the carboxyl group. nih.govnih.gov The initial step is the transfer of the carboxyl group from oxaloacetate to the 1-N' position of the tethered biotin, forming a carboxybiotin intermediate. nih.gov This transfer is an avidin-sensitive reaction, confirming the involvement of biotin. nih.gov The flexible tether allows the carboxybiotin intermediate to translocate from the active site of the α-subunit to a second active site within the membrane-bound β-subunit. marquette.educreative-enzymes.comnih.gov

The peripheral α-subunit contains the carboxyltransferase (CT) domain, which is responsible for catalyzing the first half-reaction. wikipedia.orgnih.govrero.ch This domain binds oxaloacetate and facilitates the transfer of its β-carboxyl group to the biotin cofactor, yielding pyruvate and the carboxybiotin enzyme intermediate. wikipedia.orgmarquette.edunih.gov The crystal structure of the CT domain reveals a TIM barrel fold and a catalytic site that coordinates a Zn²⁺ ion, which may be involved in the carboxyltransfer reaction. wikipedia.orgnih.govrero.ch This initial reaction step does not require sodium ions. nih.gov

The second half-reaction occurs after the carboxybiotin, attached to its carrier domain, moves to the active site within the membrane-spanning β-subunit. marquette.educreative-enzymes.com Here, the decarboxylation of carboxybiotin is coupled to the translocation of two Na⁺ ions across the membrane. wikipedia.orgnih.govcreative-enzymes.com This step is strictly dependent on the presence of sodium ions. nih.gov

The binding of two Na⁺ ions from the cytoplasm to specific sites on the β-subunit triggers the decarboxylation of the carboxybiotin. nih.govrero.chacs.org This process also consumes a proton that enters from the periplasmic space. nih.govrero.ch Key amino acid residues within the β-subunit are crucial for this process. Mutational analyses have identified several functionally important residues, particularly within transmembrane helix VIII and segment IIIa, which likely form a network of ionizable groups that facilitate the transport of Na⁺ and H⁺. nih.govrero.chacs.org After decarboxylation, a conformational change in the β-subunit exposes the bound sodium ions to the periplasm, where they are released. nih.govrero.ch The enzyme then reverts to its original conformation to continue the pumping cycle. nih.gov

Key ResidueSubunit/DomainProposed Function
D203 Beta (β) / Segment IIIaPart of the Na⁺ binding site. nih.govrero.chacs.org
Y229 Beta (β) / Helix IVMay deliver a proton to the carboxylated prosthetic group. nih.govrero.ch
N373, G377, R389 Beta (β) / Helix VIIIFunctionally important for Na⁺/H⁺ translocation. nih.govrero.chacs.org
S382 Beta (β) / Helix VIIIActs as a Na⁺ binding site and is involved in proton relay. nih.govrero.chacs.org

Coupled Sodium Ion Translocation

The defining feature of membrane-bound oxaloacetate decarboxylase is its function as a primary sodium pump. wikipedia.org The energy derived from oxaloacetate decarboxylation is directly used to transport sodium ions from the cytoplasm to the periplasm, against their concentration gradient. wikipedia.orgplos.orgelifesciences.org This process is highly coupled, with studies showing a stoichiometry approaching two Na+ ions translocated for every molecule of oxaloacetate that is decarboxylated. researchgate.netacs.org This ion translocation is reversible; high extracellular Na+ concentrations can drive the reverse reaction, the carboxylation of pyruvate to form oxaloacetate. wikipedia.org

The pumping of sodium ions out of the cell establishes an electrochemical sodium gradient across the cell membrane. wikipedia.orgnih.govelifesciences.org This gradient represents a form of stored energy that the cell can utilize for various essential processes. nih.govelifesciences.org These include driving the synthesis of ATP via a Na+-coupled ATP synthase, powering the transport of nutrients and other solutes into the cell, and enabling cell motility. wikipedia.orgnih.govelifesciences.org Thus, oxaloacetate decarboxylase plays a key role in the bioenergetics of anaerobic bacteria by converting chemical energy into a usable electrochemical potential. plos.orgmedchemexpress.com

The translocation of sodium is facilitated by specific binding sites within the β-subunit. Evidence from mutational analysis indicates that two Na+ ions are bound simultaneously during the transport cycle. rero.chacs.org Key residues Aspartate 203 (D203) and Serine 382 (S382) have been identified as acting as these binding sites. rero.chacs.org The binding of Na+ from the cytoplasm to these sites is thought to trigger a conformational change in the protein that both elicits the decarboxylation of carboxybiotin and exposes the bound Na+ ions to the periplasm for release. rero.chacs.org

Structural and functional studies of the Salmonella typhimurium oxaloacetate decarboxylase βγ sub-complex have led to the proposal of an 'elevator mechanism' for sodium transport. elifesciences.org In this model, the sodium-binding sites on the β-subunit are part of a mobile transport domain that shuttles the ions across the membrane. The subunit alternates between an outward-facing and an inward-facing conformation, driven by the binding and release of sodium and the decarboxylation event. elifesciences.org This model is consistent with the observed reversibility of the pump and the exchange of internal and external sodium ions. elifesciences.org The binding of sodium to the β-subunit is also significantly affected by pH, indicating an interplay between proton and sodium binding during the catalytic cycle. elifesciences.org

Mechanism of Soluble Divalent Cation-Dependent Oxaloacetate Decarboxylase

Distinct from the membrane-bound sodium pumps, a second class of oxaloacetate decarboxylases exists. wikipedia.orgnih.gov These are soluble, cytoplasmic enzymes that are not involved in ion transport. nih.gov Their catalytic activity is absolutely dependent on the presence of divalent cations. nih.gov This type of oxaloacetate decarboxylase has been identified in various microorganisms, including species of Corynebacterium, Pseudomonas, and Acetobacter. wikipedia.orgnih.gov They catalyze the straightforward, irreversible decarboxylation of oxaloacetate to produce pyruvate and CO2. nih.govnih.gov

Catalytic Residues and Cofactor Coordination (e.g., Mg2+)

The catalytic mechanism of soluble oxaloacetate decarboxylases relies on a divalent metal cation cofactor, which can be Mn2+, Mg2+, Co2+, or Ni2+. wikipedia.orgnih.gov Biochemical analysis of the enzyme from Corynebacterium glutamicum revealed a Km for oxaloacetate of 1.4 mM and a Vmax of 201 µmol/min/mg of protein. researchgate.net

Structural and comparative analyses, particularly within the broader malic enzyme family to which these decarboxylases belong, have identified key conserved residues essential for catalysis. researchgate.netconicet.gov.ar These include:

A Tyr and a Lys residue : These are proposed to function in the general acid-base mechanism of the decarboxylation reaction. researchgate.netconicet.gov.ar

Glu and Asp residues : These amino acids are responsible for coordinating the essential divalent metal cation in the active site. researchgate.net

A catalytic triad (B1167595) : In the human mitochondrial oxaloacetate decarboxylase FAHD1, a potential catalytic triad consisting of E33, H30, and an associated water molecule has been identified through crystallographic studies. nih.gov

The Mg2+ ion is a common cofactor. In related structures, the Mg2+ ion is coordinated by three carboxylate oxygens from glutamate (B1630785) residues and several water molecules. researchgate.netnih.gov This coordination polarizes the substrate for decarboxylation. In silico and mutational studies on human FAHD1 also highlight the importance of residues Q109 and K123 in forming a hydrogen bond network that stabilizes the substrate in the active site. nih.gov

FeatureDescriptionKey Residues (Examples)
Cofactor Requires a divalent metal cation for activity.Mg2+, Mn2+, Co2+ nih.gov
Acid-Base Catalysis Utilizes specific residues to facilitate proton transfer.Tyr, Lys researchgate.netconicet.gov.ar
Cation Coordination Amino acids that bind the metal cofactor.Glu, Asp researchgate.net
Substrate Stabilization Residues forming a hydrogen bond network with the substrate.Q109, K123 (in human FAHD1) nih.gov

Reaction Kinetics and Substrate Specificity

The catalytic efficiency and substrate preference of oxaloacetate decarboxylase exhibit significant variation depending on the source organism and the specific isoform of the enzyme. These differences are reflected in their kinetic parameters, such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat), as well as their response to various substrates and metal ions.

Reaction Kinetics

The kinetic properties of oxaloacetate decarboxylase have been characterized in a range of organisms. An oxaloacetate decarboxylase isolated from Corynebacterium glutamicum was found to require Mn2+ for its activity, exhibiting a Km of 2.1 mM for oxaloacetate and a Vmax of 158 µmol/min. wikipedia.org Its catalytic constant (kcat) was determined to be 311 s-1. wikipedia.org In contrast, an enzyme from rat liver mitochondria and cytoplasm was not activated by divalent cations. wikipedia.org This particular enzyme showed a Km value of 0.55 mM for oxaloacetate and an optimal pH range of 6.5 to 7.5. wikipedia.org

The enzyme from the oral anaerobe Veillonella parvula displays hyperbolic kinetics with a Km for oxaloacetate of 0.06 mM and for Mg2+ of 0.17 mM at its optimal pH of 7.0. nih.gov For the reverse reaction, the carboxylation of pyruvate, the Km values for pyruvate, CO2, and Mg2+ were 3.3 mM, 1.74 mM, and 1.85 mM, respectively. nih.gov

In the thermoacidophilic archaebacterium Sulfolobus solfataricus, the malic enzyme exhibits oxaloacetate decarboxylase activity. nih.gov In the presence of MnCl2, the Km for oxaloacetate was 1.7 mM and the Vm was 2.3 µmol·min-1·mg-1. nih.gov These kinetic parameters remained largely unchanged when MgCl2 was used instead of MnCl2. nih.gov

Research on the oxaloacetate decarboxylase from Klebsiella aerogenes revealed a strict dependence on Na+ or Li+ ions for activity. nih.gov The kinetic patterns, where initial velocity plots with oxaloacetate or Na+ as the variable substrate produced parallel lines, are characteristic of a Ping-Pong mechanism. nih.gov This suggests a mechanism involving two distinct and independent catalytic sites, with the formation of a carboxybiotin-enzyme intermediate. nih.gov

A novel class of oxaloacetate decarboxylase from Pseudomonas aeruginosa (strain PAO1), belonging to the PEP mutase/isocitrate lyase superfamily, demonstrates high efficiency. uniprot.orgnih.gov This enzyme (PA4872) catalyzes the decarboxylation of oxaloacetate with a Km of 2.2 mM and a very high turnover number (kcat) of 7500 s-1. uniprot.orgnih.govacs.orgrcsb.org Furthermore, a rationally designed 31-residue polypeptide, Oxaldie-4, was shown to catalyze the reaction with Michaelis-Menten saturation kinetics, yielding a kcat of 0.229 s-1 and a KM of 64.8 mM. rsc.orgresearchgate.net

Kinetic Parameters of Oxaloacetate Decarboxylase from Various Sources for the Substrate Oxaloacetate
Enzyme SourceKm (mM)Vmax (µmol/min)kcat (s-1)Cofactor Dependency
Corynebacterium glutamicum wikipedia.org2.1158311Mn2+
Rat Liver wikipedia.org0.55Not ReportedNot ReportedNone
Veillonella parvula nih.gov0.06Not ReportedNot ReportedMg2+
Sulfolobus solfataricus nih.gov1.72.3 (µmol·min-1·mg-1)Not ReportedMn2+ or Mg2+
Pseudomonas aeruginosa uniprot.orgacs.orgrcsb.org2.2Not Reported7500Mg2+
Designed Polypeptide (Oxaldie-4) rsc.orgresearchgate.net64.8Not Reported0.229Not Reported

Substrate Specificity

While oxaloacetate is the primary substrate, some oxaloacetate decarboxylases can act on other molecules. A notable example is the enzyme from Pseudomonas aeruginosa (PA4872), which is also capable of efficiently decarboxylating 3-methyloxaloacetate. uniprot.orgnih.govacs.org The kinetic parameters for 3-methyloxaloacetate are a Km of 0.63 mM and a kcat of 250 s-1. nih.govacs.orgrcsb.org This indicates a higher affinity (lower Km) for 3-methyloxaloacetate compared to oxaloacetate, although the turnover rate is significantly lower. nih.govacs.orgrcsb.org This same enzyme is not inhibited by the substrate analog 3,3-difluoroxaloacetate. uniprot.org

Substrate Specificity of Oxaloacetate Decarboxylase from Pseudomonas aeruginosa (PA4872)
SubstrateKm (mM)kcat (s-1)
Oxaloacetate acs.orgrcsb.org2.27500
3-methyloxaloacetate acs.orgrcsb.org0.63250

The ability of certain enzymes, like the malic enzyme from S. solfataricus or pyruvate kinases, to catalyze oxaloacetate decarboxylation highlights a degree of promiscuity in substrate handling among related enzyme families. nih.govportlandpress.com However, "true" oxaloacetate decarboxylases are distinguished by their specific and often highly efficient catalysis of this particular reaction. wikipedia.org

Structural Biology of Oxaloacetate Decarboxylases

Subunit Composition and Architecture

Membrane-bound oxaloacetate decarboxylase is a multi-subunit enzyme complex typically composed of alpha (α), beta (β), and gamma (γ) subunits, often in a 1:1:1 molar ratio. researchgate.netnih.govplos.org This complex harnesses the energy from the decarboxylation of oxaloacetate to pump sodium ions across the cell membrane, creating an electrochemical gradient. plos.org The structure of the Salmonella typhimurium OAD βγ sub-complex reveals that these two subunits form a β3γ3 hetero-hexamer, indicating a more complex assembly than a simple trimer. elifesciences.orgcreative-biostructure.comnih.gov

SubunitMolecular Mass (kDa)LocationPrimary Function
Alpha (α)63-65Peripheral membrane protein (cytosolic side)Catalyzes the carboxyl transfer from oxaloacetate to biotin (B1667282)
Beta (β)40-45Integral membrane proteinCatalyzes carboxybiotin decarboxylation and Na+ transport
Gamma (γ)9-10Integral membrane proteinStabilizes the complex and interacts with α and β subunits

The alpha (α) subunit, with a molecular mass of approximately 63-65 kDa, is a peripheral membrane protein located on the cytosolic side. wikipedia.orgnih.gov It is a biotinylated protein that harbors the carboxyltransferase (CT) catalytic site. wikipedia.orgresearchgate.net This subunit is responsible for the initial step of the reaction: the transfer of a carboxyl group from oxaloacetate to a biotin prosthetic group. plos.orgelifesciences.org The α-subunit itself is multidomain, comprising the N-terminal carboxyltransferase domain, a C-terminal biotin carboxyl carrier protein (BCCP) domain, and an association domain that facilitates interaction with the γ-subunit. wikipedia.orgelifesciences.orgnih.gov These domains are connected by flexible linker peptides rich in proline and alanine (B10760859). researchgate.netnih.gov

The beta (β) subunit is a highly hydrophobic integral membrane protein with a molecular mass of about 40-45 kDa. researchgate.netnih.govplos.org It is predicted to have nine transmembrane segments. wikipedia.orgacs.orgcreative-enzymes.com The primary role of the β-subunit is to catalyze the decarboxylation of carboxybiotin, a reaction that is coupled to the translocation of sodium ions from the cytoplasm to the periplasm. wikipedia.orgplos.orgelifesciences.org Specific residues within the transmembrane helices, such as Asp203, are crucial for both the chemical decarboxylation reaction and the vectorial transport of Na+. nih.govembopress.org

In contrast to the complex membrane-bound OADs, soluble oxaloacetate decarboxylases, such as the one from Corynebacterium glutamicum (ODx), exhibit a much simpler architecture. nih.gov Biochemical analyses have shown that the native enzyme from C. glutamicum has a molecular mass of approximately 62 ± 1 kDa and is a homodimer, composed of two identical subunits of about 29 kDa each. nih.govresearchgate.net These soluble enzymes are dependent on divalent cations like Mn2+ for their catalytic activity. wikipedia.org

Trimeric Complexes of Membrane-Bound OAD (alpha, beta, gamma subunits)

Domain Organization and Folds

The subunits of oxaloacetate decarboxylases are composed of distinct functional domains with specific structural folds.

The alpha subunit of membrane-bound OAD contains three main domains:

Carboxyltransferase (CT) Domain: Located at the N-terminus, this domain catalyzes the transfer of the carboxyl group. nih.gov The crystal structure of the CT domain from Vibrio cholerae reveals a TIM barrel fold (α/β barrel), which forms a dimer. wikipedia.orgnih.gov This structure creates a deep cleft where the active site, containing a coordinated Zn2+ ion, is located. nih.gov

Biotin Carboxyl Carrier Protein (BCCP) Domain: This C-terminal domain covalently binds the biotin prosthetic group. elifesciences.orgnih.gov

Association Domain: An internal stretch of about 40 amino acids is responsible for the interaction with the γ-subunit, ensuring the proper assembly of the complex. nih.gov

The beta subunit is primarily composed of transmembrane helices that form the channel for sodium ion transport. acs.org

The gamma subunit has a simple fold with an N-terminal transmembrane helix and a C-terminal hydrophilic domain that interacts with the alpha subunit. wikipedia.orgelifesciences.org

Carboxyltransferase (CT) Domain Structure (e.g., TIM barrel fold)

The carboxyltransferase (CT) domain of the α-subunit possesses a well-defined and conserved three-dimensional architecture. The crystal structure of the CT domain from various oxaloacetate decarboxylases, including that from Vibrio cholerae, reveals a classic (β/α)8 or TIM barrel fold. wikipedia.orgmarquette.edupdbj.org This structural motif consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. ethz.chmarquette.edu

Biotin-Binding Domain Structure

The biotin-binding domain, also known as the biotin carboxyl carrier protein (BCCP) domain, is located at the C-terminus of the α-subunit. nih.govelifesciences.org This domain is responsible for covalently binding the biotin prosthetic group, which acts as a mobile carboxyl carrier. nih.govplos.org The biotin is attached to a specific lysine (B10760008) residue within the BCCP domain. creative-enzymes.com A flexible linker region, often rich in proline and alanine residues, connects the BCCP domain to the CT domain, allowing for significant conformational changes. nih.govcreative-enzymes.com This flexibility is crucial for the catalytic cycle, as it enables the biotin to move between the active site of the CT domain on the α-subunit and the decarboxylase site on the β-subunit. plos.orgresearchgate.net Structurally, the BCCP domain is predicted to be a globular, all-β protein. ethz.ch

Active Site Characterization

The active site of oxaloacetate decarboxylase is a highly specialized environment where the key chemical transformations of the catalytic cycle occur. Its characterization involves understanding the roles of essential cofactors and the intricate interactions with the substrate.

Cofactor Binding Sites (e.g., Zn2+, Mn2+)

Divalent metal ions are critical for the catalytic activity of many oxaloacetate decarboxylases. wikipedia.orgoup.com A metal ion, typically zinc (Zn2+) or manganese (Mn2+), is found coordinated within the active site of the CT domain. wikipedia.orgmarquette.edu In the Vibrio cholerae enzyme, a Zn2+ ion is essential for catalysis. wikipedia.org This metal ion is chelated by the side chains of two conserved histidine residues and an aspartate residue. wikipedia.orgmarquette.edu In some structures, a carbamylated lysine residue also coordinates the metal ion. marquette.edu The γ-subunit also coordinates a Zn2+ ion at its hydrophilic C-terminus, which has been shown to significantly accelerate the rate of decarboxylation in the α-subunit. wikipedia.orgmarquette.edu

Some oxaloacetate decarboxylases, particularly those belonging to the malic enzyme family, show a preference for Mn2+. nih.govresearchgate.net For instance, the enzyme from Corynebacterium glutamicum requires Mn2+ for its activity. wikipedia.org The metal ion is believed to play a crucial role in polarizing the substrate and stabilizing the enolate intermediate formed during the reaction. marquette.edu

Substrate Interaction and Catalytic Loop Dynamics

The substrate, oxaloacetate, binds in a deep cleft at the active site of the CT domain. nih.gov The binding of the substrate is thought to occur in a bidentate fashion, where both carboxylate groups of the oxaloacetate interact with the active site residues and the metal cofactor. mdpi.comresearchgate.net The interaction with the metal ion helps to properly orient the substrate for catalysis. utsa.edu

The active site is not a rigid structure; it possesses significant flexibility. A flexible loop often gates access to the active site. mdpi.com Upon substrate binding, this loop can undergo conformational changes to enclose the substrate, creating a protected environment for the reaction to proceed and excluding water from the active site. The binding of substrate analogs has been shown to induce conformational changes in the enzyme. plos.orgnih.gov The catalytic cycle begins with the transfer of the carboxyl group from oxaloacetate to the biotin cofactor within the CT domain, forming carboxybiotin. plos.orgresearchgate.net

Conformational Dynamics and Allosteric Transitions

Conformational flexibility and allosteric transitions are fundamental to the function of oxaloacetate decarboxylase, enabling the coordination of catalytic events across its different subunits. nih.govplos.org The movement of the biotin-carrying BCCP domain between the CT domain of the α-subunit and the decarboxylase site on the membrane-embedded β-subunit is a prime example of large-scale conformational change. plos.orgresearchgate.net This "swinging arm" mechanism is facilitated by the flexible linker connecting the domains. nih.gov

The binding of substrates and allosteric effectors can induce significant conformational changes that propagate through the enzyme complex. plos.orgmarquette.edu For example, the binding of Na+ ions to the β-subunit is coupled to the decarboxylation of carboxybiotin, suggesting a tight allosteric communication between the ion transport and catalytic functions. elifesciences.orgplos.org Studies on related enzymes like pyruvate (B1213749) carboxylase have shown that the binding of allosteric activators, such as acetyl-CoA, can promote intermolecular translocation of the carrier domain and lead to a more disordered and dynamic transition state, ultimately enhancing catalytic efficiency. marquette.edu These dynamic transitions ensure the efficient coupling of the chemical reaction to the transport of sodium ions across the membrane, a key feature of this enzyme family's role in bacterial energy metabolism. nih.govplos.org

Regulation of Oxaloacetate Decarboxylase Activity and Expression

Allosteric Regulation

Allosteric regulation involves the binding of molecules to sites on the enzyme distinct from the active site, causing conformational changes that either enhance or reduce its catalytic activity.

Certain pyridine (B92270) nucleotides have been identified as key activators of oxaloacetate decarboxylase in specific organisms. In Acetobacter xylinum, the enzyme's affinity for its substrate, oxaloacetate, is significantly increased by the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.govnih.gov This activation results in a substantial decrease in the substrate concentration required to achieve half-maximal velocity (S₀.₅), dropping from 21 mM to 1 mM, without altering the maximum reaction rate (Vmax). nih.govnih.gov The enzyme exhibits hyperbolic saturation kinetics for these activators, with a half-maximal effect observed at concentrations of 8 µM for NAD and 30 µM for NADP. nih.govnih.gov Similarly, the oxaloacetate decarboxylase activity of the malic enzyme from the thermoacidophilic archaebacterium Sulfolobus solfataricus is stimulated by approximately 50% by NADP, an effect that is dependent on the presence of magnesium ions (MgCl₂). nih.gov

ActivatorOrganismEffectReference
NAD Acetobacter xylinumIncreases affinity for oxaloacetate nih.govnih.gov
NADP Acetobacter xylinumIncreases affinity for oxaloacetate nih.govnih.gov
NADP Sulfolobus solfataricus~50% stimulation of activity (in presence of MgCl₂) nih.gov

The activity of oxaloacetate decarboxylase is also subject to negative regulation by various metabolic intermediates. Cytoplasmic, divalent cation-dependent oxaloacetate decarboxylases are known to be inhibited by acetyl-CoA and adenosine (B11128) diphosphate (B83284) (ADP). wikipedia.org Research on the soluble oxaloacetate decarboxylase from Corynebacterium glutamicum has specifically identified ADP, coenzyme A (CoA), and succinate (B1194679) as inhibitors. nih.gov The inhibition constants (Ki) for the C. glutamicum enzyme have been determined for several compounds, highlighting their potential physiological relevance. nih.gov Furthermore, oxomalonate (B1226002) acts as a competitive inhibitor with respect to oxaloacetate, binding to the enzyme and restricting the mobility of solvent molecules near its tryptophan residues. nih.gov In Acetobacter xylinum, acetate (B1210297) has been shown to be a competitive inhibitor with respect to oxaloacetate. nih.govnih.gov

InhibitorOrganismType of InhibitionKi Value (mM)Reference
Acetyl-CoA General (Cytoplasmic)Feedback InhibitionNot specified wikipedia.orgmdpi.com
ADP Corynebacterium glutamicumAllosteric Inhibition1.2 wikipedia.orgnih.gov
Succinate Corynebacterium glutamicumFeedback Inhibition2.8 nih.govmdpi.com
CoA Corynebacterium glutamicumFeedback Inhibition2.4 nih.govmdpi.com
Oxomalonate Vibrio choleraeCompetitiveNot specified nih.gov
Acetate Acetobacter xylinumCompetitive12 nih.govnih.gov

Transcriptional Regulation

The synthesis of oxaloacetate decarboxylase is regulated at the genetic level, ensuring the enzyme is produced only when needed. This control involves the specific organization of its genes and is influenced by environmental cues.

In many anaerobic bacteria, the genes encoding the subunits of the membrane-bound oxaloacetate decarboxylase complex are clustered together in operons, often within a larger genetic locus dedicated to citrate (B86180) metabolism, known as the cit locus. asm.orgresearchgate.net In Gram-negative bacteria like Klebsiella pneumoniae and Vibrio cholerae, the enzyme is typically a heterotrimeric complex composed of α, β, and γ subunits, encoded by the oadA, oadB, and oadG genes, respectively. nih.gov The oadA gene codes for the soluble α-subunit which contains the carboxyltransferase catalytic site. nih.govuniprot.org

In Gram-positive bacteria, the organization can vary. For instance, Enterococcus faecalis possesses a membrane-bound oxaloacetate decarboxylase complex encoded by the oadA, oadB, and oadD genes, along with a novel fourth subunit, Ef-H, encoded by the oadH gene. asm.orgresearchgate.net In Archaeoglobus fulgidus, the gene arrangement is different, with the genes for the membrane-bound subunits (oadGCB) located separately on the genome from the gene for the soluble carboxyltransferase subunit (oadA). ethz.ch In Corynebacterium glutamicum, the gene for the soluble oxaloacetate decarboxylase, odx, is organized in an operon with a gene for a putative S-adenosylmethionine-dependent methyltransferase. nih.gov

OrganismGene NamesSubunitsGenomic OrganizationReference
Klebsiella pneumoniaeoadGABγ, α, βClustered in cit locus nih.govuniprot.orgethz.ch
Enterococcus faecalisoadAHBDα, H, B, DClustered in cit locus asm.orgresearchgate.net
Archaeoglobus fulgidusoadA, oadGCBα, γ, C, BoadA and oadGCB are at separate locations ethz.ch
Corynebacterium glutamicumodxHomodimerOperon with a putative methyltransferase gene nih.gov

The expression of oxaloacetate decarboxylase is responsive to environmental conditions, particularly pH and the availability of specific carbon sources. In Lactococcus lactis, the activity of the enzyme is notably higher at a low pH. researchgate.net Similarly, in the fungus Sclerotinia sclerotiorum, the production of oxalate (B1200264) decarboxylase is induced by the pH and composition of the growth medium. tandfonline.com In Enterococcus faecalis, a complex catabolite repression system involving glucose governs the expression of the transcriptional activator CitO, which in turn controls the genes for citrate metabolism, including oxaloacetate decarboxylase. researchgate.net This ensures that the machinery for citrate utilization is repressed when a more readily metabolizable sugar like glucose is available. researchgate.netoup.com The concentration of organic acids, which are intricately linked to oxaloacetate metabolism, is also known to fluctuate in plants in response to a wide range of environmental stressors, including light and temperature. researchgate.net

Post-Translational Modifications and Their Impact on Activity

Post-translational modifications (PTMs) are chemical alterations made to a protein after it has been synthesized, which can critically affect its function. For the biotin-dependent class of oxaloacetate decarboxylases, the most crucial PTM is biotinylation. This involves the covalent attachment of a biotin (B1667282) prosthetic group to a specific lysine (B10760008) residue within the biotin-binding domain of the enzyme. nih.govuniprot.org In the α-subunit of the K. pneumoniae enzyme, this modification occurs at a specific lysine residue (N6-biotinyllysine). uniprot.org This biotin group acts as a mobile carboxyl carrier, transferring the carboxyl group from oxaloacetate at the carboxyltransferase active site on the α-subunit to the decarboxylase site on the β-subunit. nih.gov While other PTMs like phosphorylation and acetylation are known to regulate enzymes in the broader phosphoenolpyruvate-pyruvate-oxaloacetate metabolic node, direct evidence for their role in regulating the primary oxaloacetate decarboxylase is limited. wur.nloup.com

Physiological and Metabolic Roles

Role in Central Carbon Metabolism (PEP-Pyruvate-Oxaloacetate Node)

The phosphoenolpyruvate-pyruvate-oxaloacetate (PPO) node is a central hub in metabolism, interconnecting major pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.govoup.comnih.gov Oxaloacetate decarboxylase is one of at least eleven enzymes that can operate within this node, providing a key reaction for the interconversion of these three crucial metabolites. nih.govoup.com The specific set of enzymes present in the PPO-node varies between organisms, reflecting different metabolic strategies and environmental niches. nih.gov

Key Enzymes of the PEP-Pyruvate-Oxaloacetate Node
EnzymeReactionMetabolic Role
Oxaloacetate Decarboxylase Oxaloacetate → Pyruvate (B1213749) + CO₂C4-decarboxylation, pyruvate biosynthesis
Pyruvate CarboxylasePyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + PiAnaplerosis (replenishing TCA cycle)
PEP CarboxylasePEP + HCO₃⁻ → Oxaloacetate + PiAnaplerosis
PEP CarboxykinaseOxaloacetate + ATP/GTP ⇌ PEP + ADP/GDP + CO₂Gluconeogenesis, C4-decarboxylation
Malic EnzymeMalate (B86768) + NAD(P)⁺ ⇌ Pyruvate + CO₂ + NAD(P)HC4-decarboxylation, redox balance

The PPO-node, where oxaloacetate decarboxylase functions, serves as the primary junction between glycolysis and the TCA cycle. oup.com Glycolysis concludes with the production of phosphoenolpyruvate (B93156) (PEP) and pyruvate, while the TCA cycle is initiated by the condensation of oxaloacetate with acetyl-CoA. oup.comjumedicine.comnih.gov Oxaloacetate decarboxylase provides a direct link from a key TCA cycle intermediate (oxaloacetate) back to a key glycolytic product (pyruvate). nih.govoup.com

Under gluconeogenic conditions, where the cell needs to synthesize glucose from non-carbohydrate precursors, TCA cycle intermediates like oxaloacetate are converted to pyruvate or PEP. oup.com The irreversible reaction catalyzed by oxaloacetate decarboxylase contributes to this C4-decarboxylation flux, directing carbon away from the TCA cycle and towards the precursors for gluconeogenesis. nih.govoup.com Conversely, under glycolytic conditions, the carbon flux is typically directed towards the TCA cycle for energy production through the formation of oxaloacetate from pyruvate or PEP. oup.com

The primary contribution of oxaloacetate decarboxylase to central metabolism is the direct, irreversible biosynthesis of pyruvate from oxaloacetate. nih.gov While other enzymes like malic enzyme can also produce pyruvate from C4-dicarboxylic acids, oxaloacetate decarboxylase provides a dedicated route. researchgate.net This pathway is significant in organisms and under conditions where there is a high flux from TCA cycle intermediates toward pyruvate. For instance, metabolic flux analysis in certain strains of Corynebacterium glutamicum has shown significant carbon flow from oxaloacetate to pyruvate, a reaction catalyzed by this enzyme. nih.gov Pyruvate itself is a critical precursor metabolite for several amino acids, including alanine (B10760859), valine, and leucine, and is the entry point for numerous fermentation pathways. oup.com

Anaerobic Citrate (B86180) Fermentation

In certain anaerobic bacteria, such as Klebsiella pneumoniae, oxaloacetate decarboxylase is a crucial component of the citrate fermentation pathway. marquette.edunih.gov This pathway allows the organism to use citrate as a carbon and energy source in the absence of external electron acceptors. The membrane-bound form of the enzyme is particularly important in this process. wikipedia.orgmarquette.edu

A remarkable feature of the membrane-bound oxaloacetate decarboxylase found in some anaerobic bacteria is its function as a primary sodium ion (Na+) pump. wikipedia.orgmarquette.edu The free energy released from the decarboxylation of oxaloacetate is harnessed directly to transport Na+ ions from the cytoplasm to the periplasm, generating an electrochemical sodium gradient across the cell membrane. wikipedia.orgmarquette.edunih.gov

This sodium motive force, analogous to the proton motive force, is a form of stored energy. It can be used by the cell to power various essential processes, including:

ATP Synthesis: The influx of Na+ down its concentration gradient through an Na+-dependent ATP synthase generates ATP. wikipedia.orgmarquette.edu

Solute Transport: The gradient drives the uptake of nutrients and other essential molecules into the cell. wikipedia.orgmarquette.edu

Motility: In some bacteria, the sodium gradient powers flagellar motors. wikipedia.orgmarquette.edu

The decarboxylation of one molecule of oxaloacetate is coupled to the export of two Na+ ions. wikipedia.orgcreative-enzymes.com This mechanism represents a direct conversion of chemical energy into an electrochemical potential, which is a vital mode of energy conservation in anaerobic environments where substrate-level phosphorylation may be limited. uni-konstanz.de

In the context of citrate fermentation, oxaloacetate decarboxylase acts at a key metabolic branch point. The pathway begins with the uptake of citrate, which is then cleaved by citrate lyase into acetate (B1210297) and oxaloacetate. creative-enzymes.comnih.gov While acetate is often an end product, the oxaloacetate is immediately decarboxylated by oxaloacetate decarboxylase to pyruvate. creative-enzymes.comnih.gov

Pyruvate is a central metabolic intermediate that serves as the precursor for a variety of fermentation end products. The fate of pyruvate depends on the organism and the specific environmental conditions. In lactic acid bacteria like Lactococcus lactis, pyruvate derived from citrate can be converted into flavor compounds that are important in the food industry. nih.gov

Citrate Fermentation and Pyruvate Fate
StepReactionEnzymeSignificance
1Citrate → Oxaloacetate + AcetateCitrate LyaseInitial breakdown of citrate.
2Oxaloacetate → Pyruvate + CO₂ Oxaloacetate Decarboxylase Generates pyruvate and drives Na+ gradient.
3aPyruvate → Acetoinα-Acetolactate synthase / decarboxylaseFormation of flavor compounds.
3bPyruvate → Diacetylα-Acetolactate synthase / oxidative decarboxylationFormation of flavor compounds.
3cPyruvate → AcetatePyruvate dehydrogenase complex / Acetate kinaseAdditional energy generation.

Adaptation to Environmental Conditions

The activity and expression of oxaloacetate decarboxylase can be modulated by environmental cues, allowing organisms to adapt to changing conditions. A primary example is the response to pH. In Lactococcus lactis, the operon containing the gene for oxaloacetate decarboxylase is induced at a low pH. researchgate.net This increased enzyme activity helps the bacterium to better metabolize citrate in acidic environments, which can be advantageous during food fermentation processes. The decarboxylation reaction consumes a proton from the cytoplasm when coupled with the subsequent steps, contributing to the maintenance of intracellular pH homeostasis.

Furthermore, the enzyme's role as a sodium pump is in itself an adaptation to an anaerobic lifestyle. marquette.edu By establishing a sodium motive force, bacteria can maintain energy production and ion gradients essential for survival when oxygen is not available for respiration. This allows them to thrive in anaerobic niches where citrate or other fermentable substrates are present. marquette.eduuni-konstanz.de The ability to regulate the flow of metabolites through the PPO-node, partly via oxaloacetate decarboxylase, provides metabolic flexibility, enabling the cell to balance its anabolic and catabolic needs in response to nutrient availability and other environmental stresses. nih.gov

Acidic Stress Response in Lactic Acid Bacteria

Oxaloacetate decarboxylase plays a crucial role in the survival of certain lactic acid bacteria (LAB) under acidic conditions, which they often create through their own fermentation processes. In organisms like Lactococcus lactis, the metabolism of citrate, a process in which oxaloacetate decarboxylase is a key enzyme, is significantly enhanced at low pH. nih.govresearchgate.net This metabolic pathway provides the bacteria with a mechanism to counteract the detrimental effects of acid stress. nih.gov The decarboxylation of oxaloacetate to pyruvate consumes a proton from the cytoplasm, which contributes to an increase in the internal pH. nih.gov This process helps to maintain a more alkaline intracellular environment, which is vital for cellular functions.

The ability to metabolize citrate and decarboxylate oxaloacetate confers a significant survival advantage. For instance, Lactococcus lactis CRL264, a strain capable of utilizing citrate, demonstrates a notable ability to thrive at pH levels that would inhibit the growth of most other L. lactis strains. nih.gov Studies have shown that citrate metabolism provides cells with an enhanced capacity to counteract the toxicity of accumulated lactic and acetic acid. nih.gov This beneficial effect is not solely due to the alkalinization of the external medium but also stems from a more efficient energy metabolism, reducing the expenditure of ATP from glucose catabolism to maintain pH homeostasis. nih.gov Therefore, oxaloacetate decarboxylase is a key component of a metabolic strategy that allows these bacteria to endure and even thrive in the acidic environments they generate during food fermentation. nih.govfrontiersin.org

Maintenance of Intracellular pH

The maintenance of a stable intracellular pH (pHi) is critical for the viability of bacteria, especially those living in acidic environments. Oxaloacetate decarboxylase contributes directly to this process in certain bacteria. The enzymatic reaction itself, which converts oxaloacetate to pyruvate and carbon dioxide, consumes a scalar proton from the cytoplasm. nih.gov This proton consumption is a fundamental part of a mechanism that generates a transmembrane pH gradient, with the cell's interior becoming more alkaline relative to the acidic exterior. nih.govfrontiersin.org

Intermediary Metabolism in Specific Organisms

Microbial Metabolism (e.g., Lactococcus lactis, Bacillus subtilis)

Oxaloacetate decarboxylase is a key enzyme in the central metabolism of various microorganisms, linking different metabolic routes.

In Lactococcus lactis , the enzyme (often referred to as CitM) is a critical component of the citrate fermentation pathway. researchgate.net Citrate is transported into the cell and cleaved by citrate lyase into acetate and oxaloacetate. nih.gov Oxaloacetate is then irreversibly decarboxylated by the soluble oxaloacetate decarboxylase to form pyruvate and CO2. researchgate.netnih.gov This pyruvate serves as a crucial metabolic node, being further converted into flavor compounds like diacetyl, acetoin, and 2,3-butanediol, which are important in the dairy industry, or into other end products like acetate. frontiersin.orgnih.gov The activity of this pathway is often induced by low pH, linking it to the acid stress response. researchgate.net

In Bacillus subtilis , a protein named YisK has been identified as a soluble oxaloacetate decarboxylase. nih.govnih.govasm.org This enzyme belongs to the fumarylacetoacetate hydrolase (FAH) superfamily and catalyzes the conversion of oxaloacetate to pyruvate and CO2. nih.govasm.org The function of YisK appears to link central carbon metabolism with cell morphology and survival. Overexpression of YisK leads to changes in cell shape, including widening and eventual lysis, and this effect is dependent on the actin-like protein Mbl, a key component of the cell's elongation machinery. nih.govasm.orgasm.org Furthermore, YisK is classified as a general starvation protein and is induced during the early stages of sporulation, suggesting a role in helping the bacterium adapt to and survive nutrient-limiting conditions. nih.govasm.org

Kinetic Properties of Microbial Oxaloacetate Decarboxylases
OrganismEnzymeSubstrateKmOptimal ConditionsReference
Corynebacterium glutamicumSoluble OADOxaloacetate2.1 mMRequires Mn2+ wikipedia.org
Lactococcus lactis CRL264CitMOxaloacetate0.52 mMLow pH, requires Mn2+ researchgate.net
Bacillus subtilisYisKOxaloacetate134 µM (0.134 mM)- nih.govasm.org

Plant Metabolism (e.g., C4 Photosynthesis Carbon Concentrating Mechanism)

In C4 plants, the initial fixation of atmospheric CO2 does not directly involve RuBisCO as it does in C3 plants. Instead, CO2 (as bicarbonate) is fixed in the mesophyll cells by the enzyme phosphoenolpyruvate (PEP) carboxylase, which carboxylates the three-carbon compound phosphoenolpyruvate (PEP) to produce the four-carbon compound oxaloacetate. This process is the first step of the C4 carbon-concentrating mechanism, a metabolic pathway that increases the concentration of CO2 around RuBisCO in specialized bundle-sheath cells, thereby enhancing photosynthetic efficiency by minimizing photorespiration.

Oxaloacetate itself is a highly transient intermediate in the mesophyll cells. It is rapidly converted into more stable four-carbon acids, either malate (via NADP-malate dehydrogenase) or aspartate (via aspartate aminotransferase). These compounds are then transported from the mesophyll cells to the adjacent bundle-sheath cells.

Once inside the bundle-sheath cells, the transported four-carbon acids—malate and/or aspartate—are decarboxylated to release CO2. This step effectively "pumps" CO2 into the bundle-sheath cells, elevating its concentration far above atmospheric levels for efficient fixation by RuBisCO in the Calvin cycle. The specific decarboxylation enzyme used defines the three main biochemical subtypes of C4 photosynthesis:

NADP-malic enzyme (NADP-ME) type: Malate is decarboxylated to pyruvate, CO2, and NADPH.

NAD-malic enzyme (NAD-ME) type: Aspartate is first converted back to oxaloacetate and then to malate, which is then decarboxylated in the mitochondria to yield pyruvate, CO2, and NADH.

PEP carboxykinase (PCK) type: Aspartate is converted back to oxaloacetate, which is then decarboxylated by PCK to form PEP, CO2, and ATP.

Therefore, while the process begins with the formation of oxaloacetate, the key decarboxylation step in the C4 carbon concentrating mechanism involves the breakdown of its derivatives, malate and aspartate, by specific decarboxylases other than a direct oxaloacetate decarboxylase. The resulting three-carbon compound (pyruvate or PEP) is then transported back to the mesophyll cells to regenerate PEP, completing the cycle.

Significance in Bacterial Pathogenicity and Survival

While not typically classified as a direct virulence factor, oxaloacetate decarboxylase contributes significantly to the survival and metabolic fitness of various bacteria, including some pathogens. Its role is primarily linked to energy conservation and adaptation to stressful environments.

In anaerobic bacteria, including the human pathogen Vibrio cholerae and Klebsiella pneumoniae, a membrane-bound form of oxaloacetate decarboxylase functions as a primary sodium ion pump. wikipedia.orgplos.orgnih.gov This enzyme complex harnesses the energy released from the decarboxylation of oxaloacetate to actively transport Na+ ions out of the cell, generating a sodium motive force. plos.orgnih.govmarquette.edu This electrochemical gradient is a vital source of energy, driving essential processes such as ATP synthesis, nutrient uptake, and flagellar motility, all of which are critical for the bacterium's survival and persistence, including within a host. plos.orgnih.gov

The enzyme's role in acid tolerance is a key survival mechanism for Lactic Acid Bacteria. By helping to maintain their internal pH in acidic surroundings, such as during food fermentation or potentially during transit through the gastrointestinal tract, oxaloacetate decarboxylase enhances their resilience. nih.govnih.govfrontiersin.org

In Bacillus subtilis, the oxaloacetate decarboxylase YisK is induced under starvation conditions and is involved in the early stages of sporulation, a crucial survival strategy for enduring harsh environmental conditions. nih.govasm.org The finding that YisK's overexpression can lead to cell lysis suggests that its activity must be tightly regulated for normal growth and survival. nih.govasm.org The function of the enzyme in the central PEP-pyruvate-oxaloacetate node allows for metabolic flexibility, which is essential for bacteria to adapt to different nutrient sources and environmental niches, a key aspect of survival for both pathogenic and non-pathogenic bacteria. oup.com

Role of Oxaloacetate Decarboxylase in Bacterial Survival
Organism TypeEnzyme TypeFunctionSignificance for SurvivalReference
Anaerobic Bacteria (e.g., Vibrio cholerae)Membrane-bound Na+ pumpGenerates sodium motive force from decarboxylation energyDrives ATP synthesis, transport, and motility plos.orgnih.gov
Lactic Acid Bacteria (e.g., Lactococcus lactis)Soluble, Mn2+-dependentConsumes protons during decarboxylationContributes to intracellular pH maintenance and acid stress tolerance nih.govnih.gov
Bacillus subtilisSoluble (YisK)Part of starvation and sporulation responseAdaptation to nutrient limitation nih.govasm.org

Evolutionary Perspectives of Oxaloacetate Decarboxylases

Phylogenetics and Evolutionary Lineages within Decarboxylase Families

Oxaloacetate decarboxylases (OADs) are situated within the vast and ancient biotin-dependent enzyme family. nih.gov This superfamily also includes carboxylases and transcarboxylases, all of which utilize covalently bound biotin (B1667282) as a cofactor. nih.govnih.gov Phylogenetic analyses indicate that the biotin-dependent carboxylase family is ancient, with early forms likely present in the last universal common ancestor (cenancestor). nih.gov Within this broad family, OADs belong to the biotin-dependent decarboxylase class, which are distinct in that they lack a biotin carboxylase (BC) component and are primarily found in anaerobic bacteria where they couple decarboxylation to ion transport. nih.gov

Phylogenetic trees constructed based on the amino acid sequences of the catalytic α-subunits reveal close evolutionary relationships between oxaloacetate decarboxylase, pyruvate (B1213749) carboxylase (PVC), and oxoglutarate carboxylase (OGC). researchgate.net This suggests a shared ancestry and divergence from a common carboxylase ancestor. The carboxyl transferase (CT) domain, a key component of these enzymes, is central to their classification and evolutionary history. nih.govnih.gov Based on the substrate that is carboxylated, which is dictated by the CT domain, biotin-dependent carboxylases can be categorized into distinct subfamilies. nih.gov

The evolutionary landscape of decarboxylases is complex, with evidence of both orthologous and paralogous gene evolution. nih.gov Different decarboxylase proteins, while encoded by homologous genes, exhibit varied substrate specificities. nih.gov For instance, the broader decarboxylase families include pyridoxal (B1214274) 5'-phosphate (PLP)-dependent basic amino acid decarboxylases, which are part of the β/α-barrel-fold class and are found across all three domains of life. nih.gov

Oxaloacetate decarboxylase activity itself is not exclusive to a single enzyme type. It can be a primary function of dedicated OADs or a secondary activity of other enzymes like malic enzyme, pyruvate kinase, and pyruvate carboxylase. wikipedia.org The "true" OADs can be broadly classified into two main lineages: the divalent cation-dependent soluble enzymes and the membrane-bound, sodium-dependent, biotin-containing enzymes found in enterobacteria. wikipedia.orgnih.gov The latter group, the Na+-transporting decarboxylases, form a distinct family that also includes methylmalonyl-CoA decarboxylase, malonate decarboxylase, and glutaconyl-CoA decarboxylase, all of which are characteristic of anaerobic bacteria. wikipedia.org

Table 1: Major Families and Lineages Related to Oxaloacetate Decarboxylase
Family/LineageKey CharacteristicsRepresentative EnzymesEvolutionary Significance
Biotin-Dependent Enzyme SuperfamilyUtilize biotin as a cofactor; includes carboxylases, decarboxylases, and transcarboxylases. nih.govPyruvate carboxylase, Acetyl-CoA carboxylase, Oxaloacetate decarboxylaseAncient origin, likely present in the cenancestor, with diversification through domain fusion and fission. nih.gov
Na+-Transporting Decarboxylase FamilyMembrane-bound enzymes in anaerobic bacteria that couple decarboxylation to sodium ion transport. wikipedia.orgOxaloacetate decarboxylase, Methylmalonyl-CoA decarboxylase, Glutaconyl-CoA decarboxylaseRepresents a key adaptation for energy conservation in anaerobic environments. frontiersin.org
Divalent Cation-Dependent Soluble OADsCytoplasmic enzymes requiring divalent cations (e.g., Mn2+, Mg2+) for activity. nih.govOxaloacetate decarboxylase from Corynebacterium glutamicumRepresents a distinct lineage of OADs with different structural and functional properties compared to the membrane-bound forms.
Malic Enzyme FamilySome members exhibit oxaloacetate decarboxylase activity. nih.govCitM from Lactococcus lactisIllustrates functional overlap and potential evolutionary links between different enzyme families. nih.gov

Conservation and Divergence of Catalytic Domains and Subunits

The molecular architecture of oxaloacetate decarboxylases, particularly the membrane-bound forms, showcases a fascinating interplay of conserved and divergent components. These enzymes are typically multimeric, often composed of α, β, and γ subunits, each with specialized functions. nih.govcreative-enzymes.com

The γ-subunit is a small, membrane-anchored protein that plays a crucial role in the assembly and stabilization of the entire enzyme complex. nih.gov It interacts with both the α and β subunits, effectively tethering the soluble catalytic component to the membrane-bound ion pump. nih.gov While its stabilizing function is conserved, the sequence and structure of the γ-subunit can be quite divergent among different species and enzyme types. In some related enzymes, like glutaconyl-CoA decarboxylase, this stabilizing role is fulfilled by a δ-subunit. wikipedia.org

Table 2: Conservation and Divergence of Oxaloacetate Decarboxylase Subunits
SubunitConserved FeaturesDivergent FeaturesPrimary Function
α-SubunitCarboxyltransferase (CT) domain architecture; Biotin binding site in the BCCP domain. nih.govwikipedia.orgSubstrate binding pocket residues, leading to different substrate specificities in related enzymes.Catalyzes the transfer of the carboxyl group from oxaloacetate to biotin. nih.gov
β-SubunitTransmembrane topology (approx. 9 helices); Key residues in the Na+ binding sites and translocation pathway. wikipedia.orgOverall sequence identity; Loop regions connecting transmembrane helices.Catalyzes carboxybiotin decarboxylation and couples it to Na+ transport. nih.gov
γ-SubunitMembrane anchor; Interaction surfaces for α and β subunits. nih.govAmino acid sequence and overall size.Stabilizes the enzyme complex and anchors the α-subunit to the membrane. nih.gov

Evolutionary Coupling of Decarboxylation to Ion Transport

A pivotal innovation in the evolution of anaerobic metabolism was the coupling of the exergonic decarboxylation of organic acids to the endergonic transport of ions across the cell membrane. This mechanism allows organisms to conserve energy by generating an electrochemical ion gradient, which can then be used to drive other cellular processes like ATP synthesis. The membrane-bound oxaloacetate decarboxylase was the first enzyme in the Na+-transport decarboxylase family to be identified as a primary sodium pump. wikipedia.org

This family of enzymes, which also includes methylmalonyl-CoA, glutaconyl-CoA, and malonate decarboxylases, harnesses the free energy released from the decarboxylation reaction (ΔG°' ≈ -30 kJ/mol) to actively transport sodium ions out of the cell. frontiersin.org The evolutionary development of this coupling mechanism likely provided a significant selective advantage to anaerobic bacteria by offering a means of energy conservation independent of substrate-level phosphorylation or respiration with external electron acceptors.

The process is a two-step reaction facilitated by the multi-subunit structure of the enzyme.

Carboxyl Transfer : In the first step, the α-subunit catalyzes the transfer of the carboxyl group from oxaloacetate to the biotin cofactor, forming carboxybiotin and releasing pyruvate. nih.gov

Decarboxylation and Ion Pumping : The flexible BCCP domain then swings the carboxybiotin moiety to the active site within the membrane-embedded β-subunit. Here, the decarboxylation of carboxybiotin occurs, and the energy released is used to drive the conformational changes in the β-subunit necessary for the translocation of one or two Na+ ions from the cytoplasm to the periplasm. nih.govwikipedia.org

The β-subunit is the core of this energy-coupling machinery. Structural and functional studies suggest an "elevator mechanism" for sodium transport, where specific binding sites within the protein capture sodium ions on the cytoplasmic side. nih.gov The binding and subsequent decarboxylation of carboxybiotin trigger a large conformational change in the subunit, moving the ion-binding sites to face the periplasmic side and releasing the sodium ions. nih.gov The evolution of this intricate molecular machine represents a sophisticated adaptation for energy transduction in anaerobic environments. The presence of homologous β-subunits in various Na+-translocating decarboxylases suggests a common evolutionary origin for this ion-pumping module, which was likely adapted to work with different catalytic α-subunits over time.

Co-option and Functional Diversification from Ancestral Enzymes

The evolution of oxaloacetate decarboxylase is a prime example of molecular co-option, where existing protein domains and enzymatic functions are recruited and repurposed for new roles. The biotin-dependent enzyme superfamily has evolved through a series of gene duplication, fusion, and recombination events, giving rise to a wide array of enzymes with diverse functions from a set of ancestral building blocks. nih.gov

Phylogenomic analyses suggest that the cenancestor possessed at least two distinct biotin-dependent carboxylases: one for pyruvate carboxylation and another with broader specificity for CoA-bearing substrates. nih.gov It is plausible that the carboxyltransferase (CT) domain, which is central to the function of these enzymes, was co-opted from an ancestral carboxylase, likely a pyruvate carboxylase, and integrated into the oxaloacetate decarboxylase complex. This is supported by the homology between the α-subunits of OAD and pyruvate carboxylases. wikipedia.org

The evolutionary trajectory likely involved the fusion of this catalytic CT domain with a BCCP domain, creating a mobile carboxyl carrier. This bifunctional unit was then coupled to a pre-existing or co-evolving membrane protein (the β-subunit) capable of ion translocation. The γ-subunit would have evolved to mediate the stable association of these soluble and membrane-bound components.

Functional diversification is also evident in the broader context of decarboxylase evolution. For instance, in the malic enzyme family, an ancestral enzyme likely possessed a primary function (e.g., the oxidative decarboxylation of malate) and a promiscuous, secondary activity for oxaloacetate decarboxylation. nih.gov Through gene duplication and subsequent mutation, one of the gene copies could have lost the primary malic activity while enhancing the oxaloacetate decarboxylase function, leading to a specialized enzyme like the CitM protein in Lactococcus lactis. nih.gov This process of neofunctionalization, where a duplicated gene acquires a new function, is a common theme in enzyme evolution. plos.org

The existence of both soluble, cation-dependent OADs and complex, membrane-bound, Na+-pumping OADs further illustrates functional diversification. wikipedia.orgnih.gov These two types of OADs likely evolved from different ancestral enzymes to fulfill distinct physiological roles. The soluble form provides a straightforward metabolic conversion, while the membrane-bound form represents a more complex adaptation that integrates metabolism directly with cellular bioenergetics.

Research Methodologies for Oxaloacetate Decarboxylase Studies

Enzyme Purification and Characterization Techniques

Purifying oxaloacetate decarboxylase to homogeneity is a critical first step for its detailed biochemical and structural characterization. This process involves separating the enzyme from other cellular components through a series of purification steps, followed by characterization of its physical and kinetic properties.

Chromatographic techniques are fundamental to the purification of oxaloacetate decarboxylase. These methods separate proteins based on differences in their physical and chemical properties, such as size, charge, and hydrophobicity. A typical purification protocol involves multiple chromatographic steps to achieve high purity. For instance, the soluble OAD from Corynebacterium glutamicum has been purified 65-fold using a five-step protocol that includes hydrophobic interaction chromatography and anion-exchange chromatography. nih.gov

Gel filtration chromatography, also known as size-exclusion chromatography, is particularly useful for determining the molecular mass of the native enzyme complex. bio-rad.comthermofisher.com In this technique, a protein solution is passed through a column packed with porous beads. bio-rad.com Larger molecules that cannot enter the pores travel a shorter path and elute from the column first, while smaller molecules that can enter the pores are retarded and elute later. bio-rad.com By calibrating the column with proteins of known molecular weight, the native mass of the target enzyme can be estimated. This method was used to determine the native molecular mass of OAD from C. glutamicum to be approximately 118 kDa and 62 kDa in separate studies. nih.govnih.gov

Purification StepDescriptionPurposeReference
French Press DisruptionCells are lysed under high pressure to release intracellular contents, including the enzyme.Preparation of crude cell extract. nih.gov
Hydrophobic Interaction ChromatographyProteins are separated based on their hydrophobicity. The enzyme is eluted with a decreasing salt gradient.Initial purification step to remove many contaminating proteins. nih.gov
Anion-Exchange Chromatography (Mono Q)Proteins are separated based on their net negative charge. The enzyme is eluted with an increasing salt (NaCl) gradient.Further purification and concentration of the enzyme. nih.gov
Gel Filtration Chromatography (Superdex 200)Proteins are separated based on size.Final purification step ("polishing") and determination of the native molecular mass. nih.gov

Spectroscopic assays are essential for characterizing the catalytic activity and structural properties of oxaloacetate decarboxylase.

Coupled Lactate (B86563) Dehydrogenase Assay: The activity of oxaloacetate decarboxylase is commonly measured using a coupled enzyme assay with lactate dehydrogenase (LDH). nih.govasm.org OAD catalyzes the decarboxylation of oxaloacetate to produce pyruvate (B1213749). wikipedia.org In the coupled reaction, LDH uses the newly formed pyruvate to catalyze the oxidation of NADH to NAD+. asm.orgnih.gov The rate of the reaction is determined by monitoring the decrease in NADH absorbance at a wavelength of 340 nm using a spectrophotometer. asm.orgnih.gov This assay is sensitive and allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govresearchgate.net For the OAD from C. glutamicum, this assay revealed a Km for oxaloacetate of 1.4 mM and a Vmax of 201 µmol/min/mg of protein. nih.gov

Fluorescence Spectroscopy: This technique is used to monitor conformational changes in the enzyme. Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment. plos.org When the enzyme binds to a substrate or inhibitor, or undergoes a conformational change, the environment around the tryptophan residues can be altered, leading to a shift in the fluorescence emission spectrum. plos.orgplos.org Studies on the OAD from Vibrio cholerae showed that binding of the competitive inhibitor oxomalonate (B1226002) caused a shift in the maximum emission wavelength from 338.1 nm to 336.7 nm. plos.orgnih.gov This indicates that one or more tryptophan residues become less exposed to the aqueous solvent upon inhibitor binding, signifying a conformational change. plos.orgnih.gov

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the secondary structure of proteins. longdom.org The technique measures the absorption of infrared radiation by the peptide bonds in the protein backbone, which gives rise to characteristic bands, particularly the amide I band (1600-1700 cm-1). plos.orgnih.gov The precise frequency of the amide I band is sensitive to the protein's secondary structure (α-helices, β-sheets, etc.). nih.gov FTIR studies on OAD have shown that the enzyme has a high content of α-helical structures. plos.org The addition of Na+ or the inhibitor oxomalonate induced shifts in the amide-I band, indicating a change in the enzyme's secondary structure, such as a slight decrease in β-sheet content and a corresponding increase in α-helices. plos.org

TechniquePrincipleInformation GainedExample Finding for OADReference
Coupled LDH AssaySpectrophotometric measurement of NADH oxidation, which is coupled to pyruvate formation by OAD.Enzyme kinetics (Km, Vmax, kcat).Km = 1.4 mM, Vmax = 201 U/mg for C. glutamicum OAD. nih.gov
Fluorescence SpectroscopyMeasures changes in the intrinsic fluorescence of tryptophan residues.Ligand binding and conformational changes.Binding of oxomalonate causes a blue shift in emission maximum, indicating a more hydrophobic tryptophan environment. plos.orgnih.gov
Infrared Spectroscopy (FTIR)Measures absorption in the amide I region to determine secondary structure content.Protein secondary structure composition (α-helix, β-sheet).Na+ binding induces changes in the amide I band, reflecting alterations in α-helix and β-sheet content. plos.orgnih.gov

Genetic Manipulation and Functional Analysis

Genetic techniques are crucial for understanding the physiological function of oxaloacetate decarboxylase in vivo and for identifying amino acid residues that are critical for its catalytic activity.

Identifying the gene that encodes a specific enzyme is a fundamental step in its functional analysis. For the soluble OAD in C. glutamicum, the corresponding gene (odx) was identified by purifying the protein and using mass spectrometry to obtain peptide sequences, which were then matched to the organism's genome. nih.gov

Gene Inactivation (knockout) is used to determine the physiological necessity of the enzyme. By deleting the odx gene from the C. glutamicum chromosome, researchers observed a complete loss of OAD activity, unequivocally confirming that this gene encodes the enzyme. nih.govresearchgate.net This technique helps to elucidate the role of the enzyme in specific metabolic pathways. nih.gov

Gene Overexpression involves inserting the gene into a plasmid, which is then introduced into the host organism to produce the enzyme at high levels. Overexpression of the odx gene in C. glutamicum led to a 30-fold increase in specific OAD activity. nih.govresearchgate.net This strategy can be used to study the effects of elevated enzyme activity on cellular metabolism. For example, high levels of OAD activity were shown to redirect carbon flux from oxaloacetate to pyruvate, which restored growth in a pyruvate kinase-deficient mutant and decreased the production of L-lysine in an L-lysine-producing strain. nih.gov

Genetic ManipulationOrganismEffect on OAD ActivityObserved Physiological ConsequenceReference
Gene Inactivation (Δodx)C. glutamicumComplete absence of activity.Did not significantly improve L-lysine production under tested conditions. nih.govresearchgate.net
Gene OverexpressionC. glutamicum~30-fold increase in specific activity.Redirected carbon flux to pyruvate; restored growth on acetate (B1210297) for a pyruvate kinase-deficient mutant; decreased L-lysine accumulation. nih.govresearchgate.net

Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acid residues within a protein. nih.gov By changing a single amino acid, researchers can test hypotheses about its role in substrate binding, catalysis, or structural integrity.

In the membrane-bound, sodium-pumping OAD, this technique has been instrumental. The α-subunit contains the carboxyltransferase active site, which includes a coordinated Zn2+ ion. wikipedia.org Mutagenesis studies revealed that changing any of the amino acids that act as ligands for this metal ion (Asp17, His207, His209) or a nearby lysine (B10760008) (Lys178) resulted in complete inactivation of the enzyme, demonstrating their essential catalytic role. wikipedia.org Similarly, in the membrane-spanning β-subunit, which couples decarboxylation to Na+ transport, a universally conserved aspartate residue (D203) was shown by site-directed mutagenesis to be absolutely essential for both the decarboxylase and ion transport activities. acs.org

SubunitMutated ResidueConsequence of MutationInferred Function of ResidueReference
α-subunit (Carboxyltransferase)Asp17, His207, His209Complete enzyme inactivation.Essential for binding the catalytic Zn2+ ion. wikipedia.org
α-subunit (Carboxyltransferase)Lys178Complete enzyme inactivation.Essential for catalysis, likely in the active site. wikipedia.org
β-subunit (Na+ Pump)Asp203Loss of both decarboxylase and Na+ transport activities.Essential for the coupling of the chemical reaction and ion transport. acs.org

Structural Determination Techniques

Determining the three-dimensional structure of oxaloacetate decarboxylase provides the ultimate insight into its mechanism of action. The primary methods used for this purpose are X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography requires the protein to be purified and crystallized. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density and build an atomic model of the protein. The crystal structure of the carboxyltransferase (CT) domain of the OAD α-subunit was solved using this method, revealing a TIM barrel fold and the coordination of the active site Zn2+ ion. wikipedia.org This structural information provides a framework for understanding the results of site-directed mutagenesis studies. marquette.edu

Cryo-Electron Microscopy (Cryo-EM) is particularly useful for large, complex, or membrane-bound proteins that are difficult to crystallize. In cryo-EM, the purified protein is flash-frozen in a thin layer of ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged to generate a high-resolution 3D structure. Cryo-EM was recently used to determine the structure of the βγ sub-complex of the OAD from Salmonella typhimurium. elifesciences.org The structure revealed that the subunits form a β3γ3 hetero-hexamer and provided critical insights into the assembly of the holo-enzyme and the potential binding sites for sodium ions within the membrane-spanning β-subunit. elifesciences.org

Enzyme/ComplexOrganismTechniqueKey Structural FindingReference
α-subunit (Carboxyltransferase Domain)Not specifiedX-ray CrystallographyForms a TIM barrel fold with a Zn2+ ion in the active site. wikipedia.org
βγ sub-complexSalmonella typhimuriumCryo-EM & X-ray CrystallographyForms a β3γ3 hetero-hexamer; provides insights into Na+ binding sites and transport mechanism. elifesciences.org

X-ray Crystallography

X-ray crystallography is a primary technique used to determine the high-resolution, three-dimensional atomic structure of proteins. This method involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal, revealing detailed insights into the protein's structure, active site, and potential mechanisms of action.

Human FAHD1: The crystal structure of the human Fumarylacetoacetate Hydrolase (FAH) domain-containing protein 1 (FAHD1), which functions as an oxaloacetate decarboxylase, was determined at a resolution of 1.56 Å. nih.gov The structural data, available in the Protein Data Bank (PDB) under accession codes 6FOG and 6FOH, show the enzyme in complex with its Mg²⁺ cofactor. nih.gov These studies revealed a flexible "lid"-like helical region in the catalytic center that folds into a helix upon binding of the inhibitor oxalate (B1200264), providing insight into the enzyme's active site. nih.gov

Pseudomonas aeruginosa: The crystal structure of an oxaloacetate decarboxylase (PA4872) from Pseudomonas aeruginosa was determined at 1.9 Å resolution (PDB ID: 3B8I). rcsb.org This structure shows the protein as a dimer of dimers, with each subunit adopting an α/β barrel fold. rcsb.org The active site contains a bound Mg²⁺ ion and oxalate, a stable analogue of the reaction intermediate. rcsb.org

Vibrio cholerae: The carboxyltransferase domain of the Na⁺ pump oxaloacetate decarboxylase from Vibrio cholerae was crystallized, and its structure was solved at 1.7 Å resolution (PDB ID: 2NX9). nih.govwikipedia.org The structure reveals a dimer of α₈β₈ barrels. nih.gov A key feature of this enzyme is a Zn²⁺ ion located in a deep cleft of the active site, which is essential for catalysis. nih.govwikipedia.org Mutagenesis studies confirmed that the amino acid residues Asp17, His207, and His209 act as ligands for the Zn²⁺ ion, and their alteration inactivates the enzyme. nih.gov

Salmonella typhimurium: Structural studies have also been conducted on the βγ sub-complex of the oxaloacetate decarboxylase sodium pump from Salmonella typhimurium. elifesciences.org This work provides insights into how the subunits that constitute the membrane-embedded portion of the enzyme assemble and function. elifesciences.org

The following table summarizes key crystallographic data for oxaloacetate decarboxylase from different species.

PDB IDOrganismSubunit/DomainResolution (Å)Key Structural Features
3B8I Pseudomonas aeruginosaFull enzyme (PA4872)1.90Dimer of dimers; α/β barrel fold; Mg²⁺ and oxalate in active site. rcsb.org
2NX9 Vibrio choleraeCarboxyltransferase (α-subunit)1.70Dimer of α₈β₈ barrels; Active site contains a catalytic Zn²⁺ ion. nih.gov
6FOG, 6FOH Homo sapiensFAHD11.56Contains Mg²⁺ cofactor; Features a flexible "lid" region at the active site. nih.gov

Topology Analysis of Membrane Proteins

For membrane-bound enzymes like the Na⁺-pumping oxaloacetate decarboxylase, understanding the topology—the arrangement of transmembrane helices and the orientation of loops relative to the membrane—is crucial. Topology analysis employs a combination of computational prediction algorithms and experimental biochemical methods. nih.gov

Experimental approaches provide direct evidence to validate or refine these computational models. Common techniques include:

Gene Fusions: This involves fusing a reporter gene, such as alkaline phosphatase (PhoA) or β-galactosidase (lacZ), to different parts of the membrane protein. nih.govfigshare.com The enzymatic activity of the reporter protein, which is dependent on its cellular location (cytoplasm or periplasm), reveals the orientation of the fused segment.

Cysteine Scanning Mutagenesis: In this method, specific amino acid residues are mutated to cysteine. The accessibility of these engineered cysteines to membrane-impermeant reagents is then tested to determine whether they are located on the extracellular or intracellular side of the membrane. figshare.com

The Na⁺-pumping oxaloacetate decarboxylase is a multi-subunit complex, typically composed of an extrinsic α-subunit and two integral membrane proteins, the β and γ subunits. wikipedia.orgnih.govnih.gov Topology analysis has been critical in mapping the structure of these membrane-embedded components.

β-Subunit (OadB): Early topological studies suggested the β-subunit contains nine transmembrane helices. nih.gov A detailed analysis of the OadB subunit from Klebsiella pneumoniae using PhoA and lacZ fusion techniques, along with cysteine accessibility mapping, provided a more refined model. figshare.com This study indicated that the protein is organized into a block of three N-terminal transmembrane segments and a second block of six C-terminal segments. The N-terminus is located in the cytoplasm, while the C-terminus is in the periplasm. figshare.com

γ-Subunit (OadG): The small γ-subunit is a bitopic membrane protein. nih.gov It consists of a single N-terminal membrane-spanning helix that anchors it to the membrane, followed by a hydrophilic C-terminal domain that extends into the cytoplasm and interacts with the α-subunit. wikipedia.orgmarquette.edu

The table below outlines the topological features of the integral membrane subunits of Na⁺-pumping oxaloacetate decarboxylase.

SubunitOrganism StudiedMethod(s) UsedNumber of Transmembrane HelicesTermini Orientation
β-Subunit (OadB) Klebsiella pneumoniaeGene fusions (PhoA, lacZ), Cysteine scanning9 (in two blocks of 3 and 6)N-terminus: Cytoplasmic, C-terminus: Periplasmic figshare.com
γ-Subunit (OadG) GeneralSequence analysis, functional studies1N-terminus: Periplasmic, C-terminus: Cytoplasmic nih.govmarquette.edu

Biotechnological and Industrial Relevance

Metabolic Engineering for Production of Value-Added Compounds

Metabolic engineering aims to rewire the metabolic networks of microorganisms to enhance the production of desired chemicals, such as amino acids, organic acids, and pharmaceuticals. A key strategy in this field is the redirection of carbon flux from central metabolism towards the specific biosynthetic pathway of a target compound. Oxaloacetate decarboxylase serves as a valuable tool in this context, enabling engineers to control the flow of carbon through the PEP-pyruvate-oxaloacetate node. oup.com

L-lysine is an essential amino acid with a large global market, primarily used as an additive in animal feed. nih.gov It is produced on an industrial scale through fermentation, most notably using the bacterium Corynebacterium glutamicum. nih.gov In the biosynthesis of L-lysine, oxaloacetate is a direct precursor. researchgate.net Therefore, managing the intracellular pool of oxaloacetate and related metabolites is crucial for optimizing L-lysine yields.

MetaboliteChange in Concentration upon OAD ExpressionImplication for L-lysine Production
Oxaloacetate DecreasedRedirects a direct precursor away from the lysine (B10760008) pathway.
Pyruvate (B1213749) IncreasedIncreases the pool for anaplerotic reactions to regenerate oxaloacetate.
Acetyl-CoA Potentially IncreasedCan enhance energy (ATP) and reducing equivalent (NAD(P)H) supply for biosynthesis.
L-lysine Context-DependentCan be increased or decreased depending on the metabolic background and expression level.

Potential in Biofuel Production Pathways

Advanced biofuels, such as bio-isobutanol and bioethanol, are promising alternatives to fossil fuels. taylorfrancis.com The production of these compounds in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae relies on the efficient conversion of sugars into pathway precursors. Many biofuel synthesis pathways, particularly for higher alcohols, originate from pyruvate. taylorfrancis.com

Oxaloacetate decarboxylase can be engineered into biofuel-producing strains to increase the intracellular availability of pyruvate. By providing a pathway from oxaloacetate, a key TCA cycle intermediate, to pyruvate, the enzyme can supplement the pyruvate pool generated via glycolysis. This strategy effectively channels more carbon towards the desired biofuel production pathway, potentially increasing final titers and yields. This approach is particularly relevant for redirecting carbon that might otherwise be fully oxidized in the TCA cycle.

Enzyme Biocatalysis in Industrial Processes

Beyond its use in whole-cell metabolic engineering, isolated oxaloacetate decarboxylase has potential as a biocatalyst in industrial chemical synthesis. Enzymes offer significant advantages over traditional chemical catalysts, including high specificity, mild reaction conditions (neutral pH and ambient temperature), and reduced environmental impact. oup.com

A primary application for oxaloacetate decarboxylase as a biocatalyst is in the production of pyruvate. Pyruvic acid is a valuable platform chemical used in the pharmaceutical, food, and agrochemical industries. The enzymatic decarboxylation of oxaloacetate presents a green and sustainable alternative to conventional chemical synthesis routes, which often require harsh conditions and can generate unwanted byproducts. nih.gov For industrial-scale processes, the enzyme can be immobilized on a solid support and used in bioreactors for continuous production, which enhances enzyme stability and allows for its reuse, thereby improving process economics. Recent work has also shown that OAD can be used in enzymatic cascades, where its consumption of oxaloacetate can increase the turnover number of a preceding enzyme, such as malate (B86768) dehydrogenase, by efficiently removing the product. oup.com

FeatureChemical Synthesis of PyruvateEnzymatic Synthesis (using OAD)
Reaction Conditions Often requires high temperatures and/or extreme pH.Mild conditions (e.g., neutral pH, ambient temperature).
Specificity Lower specificity can lead to by-product formation.High substrate specificity, resulting in a high-purity product.
Catalyst Can involve heavy metals or harsh chemical reagents.Biodegradable protein catalyst.
Environmental Impact Higher energy consumption and potential for hazardous waste.Lower energy consumption and more environmentally benign.

Future Research Directions

Elucidating Uncharacterized OADs and Their Physiological Roles

Oxaloacetate decarboxylases are broadly classified into two main types: soluble, divalent cation-dependent enzymes found in the cytoplasm, and membrane-bound, biotin-containing complexes that function as primary sodium pumps. wikipedia.org While enzymes from organisms like Corynebacterium glutamicum and Klebsiella pneumoniae have been studied, the vastness of microbial genomic data suggests that numerous OADs with unique properties and physiological roles remain uncharacterized. creative-enzymes.comnih.gov

Future work must focus on genome mining and functional screening to identify and isolate these novel OADs. A key objective is to understand their function in the broader context of cellular metabolism. For instance, in C. glutamicum, soluble OAD is a key enzyme at the phosphoenolpyruvate (B93156) (PEP)-pyruvate-oxaloacetate node, a critical switch point for distributing carbon flux towards amino acid synthesis. nih.gov In contrast, the membrane-bound OAD in anaerobic bacteria is essential for energy conservation via the anaerobic citrate (B86180) fermentation pathway, linking oxaloacetate decarboxylation to the generation of a sodium motive force. elifesciences.org Characterizing new OADs from diverse ecological niches will likely reveal novel metabolic strategies and adaptations. For example, a group of OADs belonging to the malic enzyme family has been identified, suggesting evolutionary links and functional diversification yet to be explored. nih.gov

CharacteristicSoluble OADsMembrane-Bound OADs
LocationCytoplasmCellular Membrane
Cofactor RequirementDivalent Cations (e.g., Mn²⁺, Mg²⁺) nih.govBiotin (B1667282) wikipedia.org
Primary FunctionMetabolic flux control (e.g., PEP-pyruvate-oxaloacetate node) nih.govPrimary Na⁺ pump for energy transduction wikipedia.orgelifesciences.org
Subunit CompositionTypically homodimeric nih.govHeterotrimeric (α, β, γ subunits) wikipedia.orgelifesciences.org
Known ExamplesCorynebacterium glutamicum, Pseudomonas spp. nih.govKlebsiella pneumoniae, Salmonella typhimurium elifesciences.org

Deeper Insights into Allosteric Networks and Regulatory Mechanisms

The regulation of OAD activity is critical for metabolic homeostasis, yet it remains an area ripe for investigation. For some cytoplasmic OADs, inhibition by metabolites such as acetyl-CoA and ADP has been noted. wikipedia.org However, the complete allosteric regulatory networks governing OADs are largely unknown. Future research should aim to identify specific allosteric binding sites and elucidate how effector molecules modulate catalytic activity. Understanding these mechanisms is crucial, as OADs often function at key metabolic branch points where precise control is essential. nih.govmdpi.com

Furthermore, emerging evidence suggests that OAD's regulatory influence may extend beyond simple feedback inhibition to include interactions with other enzymes. In a model enzyme cascade, the presence of OAD was shown to increase the turnover number of the upstream enzyme, malate (B86768) dehydrogenase (MDH). nih.govoup.com This enhancement may stem from an allosteric effect or from OAD's efficient removal of the inhibitory product, oxaloacetate. nih.govcolumbia.edu Investigating these inter-enzyme dynamics is a key future direction, as it could reveal complex "metabolon" structures or transient enzyme complexes that channel substrates and regulate pathway flux in vivo.

High-Resolution Structural Dynamics of Membrane-Bound OADs

The membrane-bound OAD is a fascinating molecular machine that couples the free energy of a chemical reaction to ion transport. elifesciences.org It is composed of three subunits: the α subunit that binds oxaloacetate, the membrane-integrated β subunit that catalyzes decarboxylation and transports sodium, and the stabilizing γ subunit. elifesciences.orgnih.gov A significant breakthrough has been the determination of the cryo-electron microscopy (cryo-EM) structure of the Salmonella typhimurium OAD βγ sub-complex, which revealed a β₃γ₃ hetero-hexameric architecture. elifesciences.orgnih.gov

This structural work has provided initial insights into the sodium binding sites and supports an "elevator mechanism" for ion transport. nih.gov However, a static picture is insufficient to understand the complete catalytic cycle. The foremost challenge is to obtain high-resolution structures of the entire holoenzyme (αβγ complex) captured in different conformational states: substrate-free, oxaloacetate-bound, and post-decarboxylation. Techniques such as time-resolved cryo-EM and single-molecule fluorescence resonance energy transfer (smFRET) will be invaluable for visualizing the large-scale conformational changes that couple biotin-mediated carboxyl transfer on the α subunit to Na+ translocation through the β subunit.

Engineering OADs for Enhanced Catalytic Efficiency or Specificity

The irreversible nature of the OAD-catalyzed reaction makes it an attractive tool for metabolic engineering and biocatalysis. nih.gov Future research will increasingly focus on protein engineering to tailor OADs for specific industrial applications. patsnap.com Key goals include enhancing catalytic efficiency (kcat/KM), improving thermal and chemical stability, and altering substrate specificity.

Methodologies such as directed evolution and structure-guided site-specific mutagenesis will be central to these efforts. patsnap.com For instance, engineering an OAD to have a higher affinity for oxaloacetate (lower KM) could make it more effective at pulling flux through a synthetic pathway, even at low substrate concentrations. The successful engineering of the related enzyme oxalyl-CoA decarboxylase, which was converted into a highly efficient glycolyl-CoA synthase through iterative saturation mutagenesis, serves as a powerful blueprint for what can be achieved. acs.orgdesy.de This work resulted in a 200-fold increase in the desired activity and a 100,000-fold switch in catalytic function, demonstrating the potential to create novel biocatalysts from the OAD family. desy.de

Engineering StrategyTarget PropertyPotential ApplicationMethodology Example
Rational DesignIncrease Substrate Affinity (Lower KM)More efficient carbon flux pulling in engineered pathways.Site-directed mutagenesis of active site residues. patsnap.com
Directed EvolutionEnhance Catalytic Rate (Higher kcat)Increased productivity in biocatalytic processes.Error-prone PCR or DNA shuffling followed by high-throughput screening.
Structure-Guided MutagenesisAlter Substrate SpecificityCreation of novel biocatalysts for non-natural substrates.Iterative saturation mutagenesis of substrate-binding pocket. acs.org
Consensus Design / Ancestral ReconstructionImprove ThermostabilityDevelopment of robust enzymes for industrial process conditions.Sequence alignment and statistical analysis to predict stabilizing mutations.

Integration of OADs in Synthetic Biology Systems

The unique properties of OAD make it a valuable component for designing and implementing synthetic metabolic pathways. Its primary role in these systems is to act as a thermodynamic "pull," converting a reversible or equilibrium-limited upstream reaction into an effectively irreversible process. By efficiently and irreversibly consuming oxaloacetate, OAD can dramatically shift the equilibrium of preceding reactions. nih.gov

Q & A

Q. What is the structural composition of oxaloacetate decarboxylase, and how do its subunits contribute to catalytic activity?

OAD is a membrane-bound enzyme complex in anaerobic bacteria, composed of α, β, and γ subunits in a 1:1:1 ratio. The α subunit (OadA) contains the carboxyltransferase catalytic site and a biotin-binding domain. The β subunit (OadB) facilitates Na+^+ transport, while the γ subunit (OadG) stabilizes the carboxylated biotin intermediate. The α subunit transfers the carboxyl group from oxaloacetate to biotin, which is then decarboxylated by the β subunit, coupled with Na+^+ extrusion. Structural studies using X-ray crystallography and recombinant expression confirm these roles .

Q. How does sodium ion (Na+^++) influence OAD activity and energy coupling?

Na+^+ binding to the β subunit enhances OAD’s decarboxylase activity 4–5 fold by stabilizing conformational changes necessary for catalysis. The enzyme converts the chemical energy of oxaloacetate decarboxylation into a transmembrane Na+^+ gradient, which drives ATP synthesis and solute transport. Activity assays in Na+^+-free (KCl) vs. Na+^+-containing (NaCl) buffers demonstrate this dependency, with kinetic studies showing kcatk_{cat} increases from 4.5 to 21 U/mg in Na+^+ .

Advanced Research Questions

Q. What spectroscopic methods are used to monitor structural changes in OAD during substrate/inhibitor binding?

  • Red Edge Excitation Shift (REES): Measures solvent mobility around tryptophan residues. Oxomalonate binding restricts solvent dynamics near the α subunit’s tryptophans, causing a +3 nm REES shift. Na+^+ induces a +3.4 nm shift in the β subunit, indicating subunit-specific environmental rigidification .
  • FTIR Spectroscopy: Detects secondary structure changes. Oxomalonate binding shifts the α-helix band from 1655 cm1^{-1} to 1653 cm1^{-1} and increases β-sheet content (1629–1635 cm1^{-1}). These shifts correlate with altered hydrogen bonding and active-site dynamics .

Q. How does oxomalonate act as a competitive inhibitor, and what structural perturbations does it induce?

Oxomalonate competes with oxaloacetate at the α subunit’s catalytic site, reducing VmaxV_{max} without altering KMK_M. Fluorescence quenching shows oxomalonate binding causes a 2 nm blue shift in tryptophan emission (338→336 nm), indicating a more hydrophobic environment. FTIR reveals decreased β-sheet content (1631→1635 cm1^{-1}) and increased α-helix rigidity, disrupting substrate coordination .

Q. How can recombinant DNA techniques elucidate OAD subunit functions?

  • Subunit-Specific Expression: Cloning oadA, oadB, and oadG in E. coli allows isolation of individual subunits. Ni-NTA affinity chromatography and avidin-Sepharose purification (for biotinylated α subunit) enable functional studies .
  • Mutagenesis: Deleting the β subunit’s Na+^+-binding domain (e.g., D203A mutation) abolishes Na+^+ transport, confirming its role in ion coupling .

Q. How do researchers resolve contradictions in Na+^++-dependency for oxomalonate binding and activity?

While Na+^+ enhances catalytic activity 5-fold, oxomalonate binds OAD even in Na+^+-free conditions (KCl buffers). REES and FTIR data suggest Na+^+ primarily affects the β subunit’s conformation, whereas oxomalonate interacts with the α subunit independently. Mutagenesis of β-subunit residues (e.g., S245A) dissociates Na+^+ effects from substrate binding .

Q. What role does biotin play in OAD’s catalytic cycle, and how is its binding characterized?

Biotin acts as a carboxyl carrier, shuttling between the α subunit’s carboxyltransferase and β subunit’s decarboxylase sites. Avidin-Sepharose affinity chromatography isolates biotinylated α subunits, while FTIR identifies biotin’s vibrational bands (1739 cm1^{-1}) in the holoenzyme. Biotin-free mutants show no decarboxylase activity, confirming its necessity .

Q. How do mutations in oad genes affect bacterial citrate metabolism and acid tolerance?

Lactococcus lactis mutants lacking oadB exhibit impaired growth under acidic conditions (pH 5.5), with oxaloacetate accumulation inhibiting cell proliferation. Complementation with wild-type oadB restores diacetyl production and Na+^+-dependent pH homeostasis, linking OAD to metabolic resilience .

Methodological Considerations

  • Enzyme Assays: Spectrophotometric monitoring of oxaloacetate decarboxylation at 265 nm (Δε = 1.1 mM1^{-1}cm1^{-1}) under anaerobic conditions .
  • Protein Purification: Triton X-100 solubilization of membrane-bound OAD, followed by monomeric avidin-Sepharose chromatography .
  • Structural Analysis: Molecular dynamics simulations of α subunit’s Zn2+^{2+}-containing active site to model substrate coordination .

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